5-bromo-2-chloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide
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Description
5-bromo-2-chloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H24BrClN2OS and its molecular weight is 431.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Preparation of Novel Compounds : Research has been conducted on the synthesis of novel compounds related to 5-bromo-2-chloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide. This includes the preparation of non-peptide CCR5 antagonists and other derivatives using elimination, reduction, and bromization reactions (Bi, 2014), (Cheng De-ju, 2014), (Cheng De-ju, 2015).
Structural Characterization : These synthesized compounds have been characterized structurally using methods like 1H NMR, 13C NMR, and mass spectrometry (Bi, 2015).
Potential Applications
CCR5 Antagonists : Some of these synthesized compounds are identified as non-peptide CCR5 antagonists, potentially useful in various pharmacological applications (H. Bi, 2015).
Analgesic and Anti-inflammatory Agents : There's research on derivatives of similar compounds for use as anti-inflammatory and analgesic agents, highlighting their potential in medicinal chemistry (A. Abu‐Hashem et al., 2020).
Molecular Interactions and Properties
Hirshfeld Surface Analysis and DFT Calculations : Studies include the use of Hirshfeld surface analysis and DFT calculations to understand the molecular interactions and properties of antipyrine-like derivatives related to this chemical (A. Saeed et al., 2020).
Ligand-Mediated Coordination Chemistry : Research has also been done on the role of ligands, similar to this compound, in unique coordination chemistry, particularly in the context of copper (II) interactions (Ishani Majumder et al., 2016).
Properties
IUPAC Name |
5-bromo-2-chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrClN2OS/c19-14-1-2-17(20)16(11-14)18(23)21-12-13-3-7-22(8-4-13)15-5-9-24-10-6-15/h1-2,11,13,15H,3-10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBPSNPFBPKACZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Br)Cl)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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